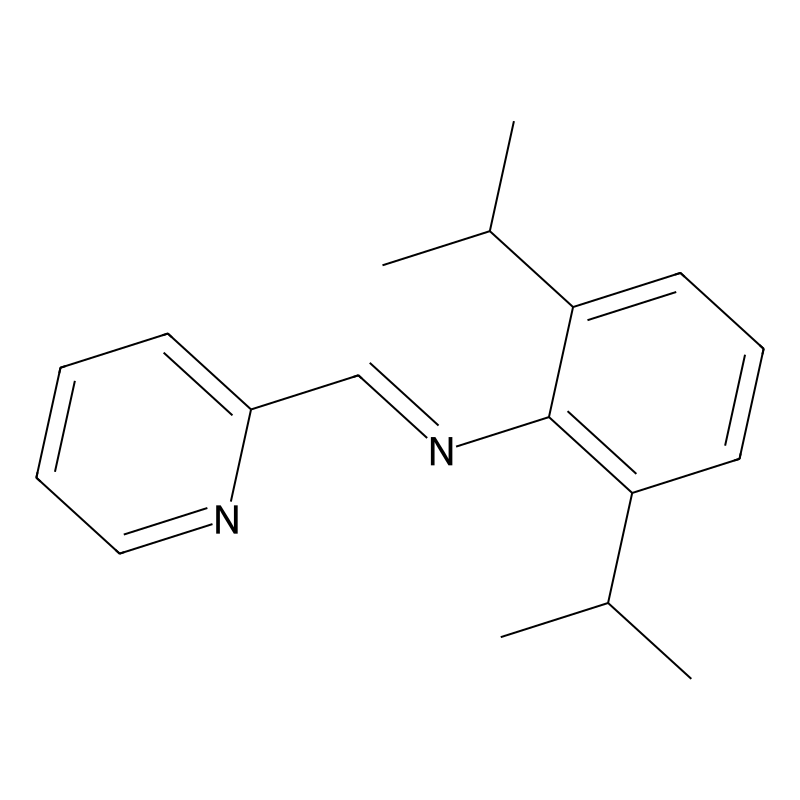trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline is an organic compound with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.39 g/mol. This compound is characterized by its crystalline powder form and is often used in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions, including iron, nickel, and cobalt . The compound features a trans configuration and contains both diisopropyl and pyridylmethylene substituents, which contribute to its unique chemical properties.
- Cobalt-Catalyzed Hydrosilylation: This reaction involves the use of cobalt complexes formed with trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline to catalyze the hydrosilylation of 1,6-enynes, leading to cyclization products .
- Iron-Catalyzed Reactions: The compound has been employed in iron-catalyzed intramolecular cyclotrimerization and hydroboration processes, showcasing its versatility in organic synthesis .
Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline can be synthesized through various methods, typically involving the condensation of 2-pyridinecarboxaldehyde with 2,6-diisopropylaniline. The general synthesis steps include:
- Preparation of Reactants: Obtain 2-pyridinecarboxaldehyde and 2,6-diisopropylaniline.
- Condensation Reaction: Mix the two reactants under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the imine linkage.
- Purification: Isolate the product through crystallization or chromatography to achieve the desired purity level (≥95%) .
Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has several applications in chemistry:
- Ligand in Coordination Chemistry: It is widely used as a ligand for forming metal complexes that are crucial for catalysis in organic reactions.
- Catalyst Development: The compound plays a role in developing new catalytic systems for various organic transformations .
- Research Tool: Its ability to form stable complexes makes it a valuable tool in research settings for studying metal-ligand interactions.
Interaction studies involving trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline primarily focus on its coordination properties with transition metals. These studies help understand how the compound can stabilize different oxidation states of metals and influence reaction pathways. Research indicates that this ligand can enhance reactivity and selectivity in catalytic processes involving metals like iron and cobalt .
Several compounds exhibit structural similarities to trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-3-(pyridin-2-yl)methanimine | Contains diethyl instead of diisopropyl | Different steric hindrance affecting metal binding |
| 1-(Pyridin-2-yl)-N,N-diisopropylethanimine | Similar imine structure | Varies in alkyl group length influencing solubility |
| 4-(Pyridin-2-yl)-N,N-dimethylbenzamine | Aromatic ring substitution | Alters electronic properties impacting reactivity |
Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline stands out due to its specific diisopropyl substituents and the ability to form stable complexes with transition metals, making it particularly useful in catalytic applications compared to other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








